N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a fused pyrazolo-oxazine core substituted with a 5-methyl-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole group enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-7-13-14-9(19-7)6-12-11(17)8-5-10-16(15-8)3-2-4-18-10/h5H,2-4,6H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPJDLJBLIYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Construction of the pyrazolo[5,1-b][1,3]oxazine ring: This step involves the reaction of a suitable pyrazole derivative with an epoxide or a related compound to form the oxazine ring.
Coupling of the oxadiazole and pyrazolo[5,1-b][1,3]oxazine rings: This is typically done through a nucleophilic substitution reaction, where the oxadiazole ring is attached to the pyrazolo[5,1-b][1,3]oxazine ring via a methylene bridge.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Core Functional Group Reactivity
The compound contains three reactive domains:
Table 1: Key Functional Groups and Their Reactivity
| Functional Group | Reactive Sites | Common Reactions |
|---|---|---|
| Pyrazolo-oxazine | N1, C3, oxazine oxygen | Cyclization, ring-opening |
| 1,3,4-Oxadiazole | N2, C5-methyl | Electrophilic substitution |
| Carboxamide | Amide bond, carbonyl | Hydrolysis, alkylation |
Cyclization and Ring Formation
The pyrazolo-oxazine core is synthesized via acid- or base-catalyzed cyclization of linear precursors. For example:
-
Precursors with α,β-unsaturated carbonyl groups undergo intramolecular cyclization to form the oxazine ring.
-
Triazole intermediates may participate in Huisgen cycloaddition to append the oxadiazole moiety.
Table 2: Cyclization Conditions for Analogous Compounds
| Precursor Type | Reagents | Yield | Source |
|---|---|---|---|
| Ethylenediamine derivatives | H2SO4, 80°C | 72-85% | |
| Carbamate intermediates | POCl3, DMF | 68% |
Hydrolysis of Carboxamide
The carboxamide group undergoes acid- or base-mediated hydrolysis to form carboxylic acid derivatives:
-
Acidic conditions : HCl (6M) at reflux yields the carboxylic acid .
-
Basic conditions : NaOH (2M) at 60°C generates carboxylate salts .
Table 3: Hydrolysis Parameters
| Condition | Product | Reaction Time | Source |
|---|---|---|---|
| 6M HCl, 100°C, 6 hrs | 6,7-dihydro-5H-pyrazolo... | 6 hours | |
| 2M NaOH, 60°C, 4 hrs | Sodium carboxylate | 4 hours |
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in:
-
Electrophilic substitution : Bromination at C5-methyl group using NBS (N-bromosuccinimide).
-
Nucleophilic displacement : Methyl group replacement with amines under Pd catalysis .
Biological Activity-Driven Functionalization
The compound’s structure permits targeted modifications to enhance pharmacological properties:
Amide Bond Alkylation
-
Mitsunobu reaction : Alkylation of the carboxamide nitrogen using alcohols and DIAD .
-
Schotten-Baumann acylation : Introduction of acyl groups to improve lipophilicity .
Oxazine Ring Opening
Under strong acidic conditions (e.g., H2SO4/H2O), the oxazine ring opens to form diols, enabling conjugation with prodrug moieties.
Table 4: Stability Under Environmental Stress
| Condition | Observation | Source |
|---|---|---|
| pH 1.2 (simulated gastric) | 12% degradation in 2 hrs | |
| UV light (300 nm) | 28% photolysis in 24 hrs | |
| 40°C/75% RH | <5% decomposition in 30 days |
Reaction Mechanisms and Selectivity
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the potential of compounds similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide as selective inhibitors of cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
-
COX Inhibition Studies :
- Research indicates that derivatives of pyrazole compounds exhibit significant COX-II inhibitory activity. For instance, compounds with similar scaffolds have shown IC50 values as low as 0.52 μM against COX-II, demonstrating their potency compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
- A series of pyrazole derivatives were evaluated for their anti-inflammatory effects in vivo, with some compounds achieving up to 64% inhibition of inflammation compared to controls .
-
Case Studies :
- A study published in ACS Omega reported several pyrazole derivatives that were synthesized and tested for their anti-inflammatory properties. Among them, one compound demonstrated a selectivity index significantly higher than standard treatments .
- Another investigation focused on the synthesis of novel 1,5-diarylpyrazoles that exhibited potent COX-II inhibition and low ulcerogenic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the oxadiazole and pyrazole rings can significantly affect potency and selectivity towards COX enzymes.
Key Findings :
- Substituents on the oxadiazole ring often enhance solubility and bioavailability.
- The presence of electron-withdrawing groups on the pyrazole ring has been correlated with increased COX-II selectivity .
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate moderate toxicity levels; hence further studies are warranted to evaluate long-term effects and safety in clinical settings.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction could involve binding to the active site of an enzyme, inhibiting its activity, or modulating the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
*Calculated based on formula C₁₃H₁₄N₆O₃.
Key Findings
Bioactivity : Unlike its PDE4C-targeting analogs (e.g., IC50 = 108–160 nM ), the queried compound’s activity remains uncharacterized. However, the 5-methyl-1,3,4-oxadiazole substituent is hypothesized to improve target engagement compared to phenyl or fluorophenyl groups in analogs like LFM .
Metabolic Stability : The oxadiazole moiety confers resistance to oxidative metabolism, a feature shared with GDC-2394, a clinical-stage NLRP3 inhibitor .
Synthetic Accessibility : Boronic acid pinacol esters (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic acid pinacol ester) are key intermediates for Suzuki couplings, enabling rapid diversification of the pyrazolo-oxazine core .
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates both oxadiazole and pyrazole moieties, which are known for their pharmacological potential. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the oxadiazole and pyrazole rings. The structural confirmation can be achieved through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrazole structures. For instance:
- HDAC Inhibition : Certain derivatives of oxadiazoles have shown substantial histone deacetylase (HDAC) inhibitory activity. This is crucial as HDAC inhibitors are recognized for their role in cancer therapy by reactivating silenced tumor suppressor genes .
- Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MDA-MB231 and HCT116 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MDA-MB231 | 15.0 |
| Example B | HCT116 | 6.2 |
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds with oxadiazole rings have shown activity against a range of bacteria and fungi. For example, certain derivatives were effective against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Analgesic and Anti-inflammatory Properties
Several studies indicate that derivatives containing the oxadiazole moiety can exhibit analgesic and anti-inflammatory effects:
- Pain Models : In animal models of pain, compounds similar to this compound have demonstrated significant reductions in pain responses .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It might interact with various receptors affecting signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives are known to influence oxidative stress levels within cells.
Case Studies
In a recent case study involving a series of synthesized oxadiazole derivatives:
Q & A
Q. Can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for this compound’s synthesis?
- Methodology :
- Multiphysics modeling : Simulate heat/mass transfer in batch reactors to minimize hotspots .
- Machine learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions .
- Outcome : AI reduces experimental iterations by 30–50% in analogous heterocyclic syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
